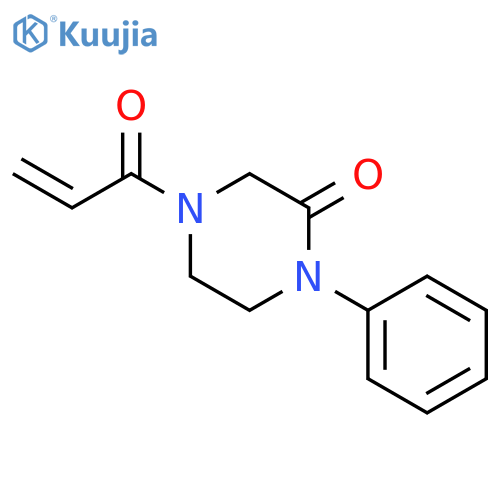Cas no 2176843-56-2 (4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone)

2176843-56-2 structure
商品名:4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone
CAS番号:2176843-56-2
MF:C13H14N2O2
メガワット:230.262463092804
CID:5409609
4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone 化学的及び物理的性質
名前と識別子
-
- 4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone
-
- インチ: 1S/C13H14N2O2/c1-2-12(16)14-8-9-15(13(17)10-14)11-6-4-3-5-7-11/h2-7H,1,8-10H2
- InChIKey: FBXXRINQGULFMU-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)CCN(C(=O)C=C)CC1=O
じっけんとくせい
- 密度みつど: 1.198±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 517.8±39.0 °C(Predicted)
- 酸性度係数(pKa): 0.27±0.20(Predicted)
4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6702254-0.05g |
1-phenyl-4-(prop-2-enoyl)piperazin-2-one |
2176843-56-2 | 90% | 0.05g |
$246.0 | 2023-07-09 |
4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2176843-56-2 (4-(1-Oxo-2-propen-1-yl)-1-phenyl-2-piperazinone) 関連製品
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
